Ethyl (piperidin-4-yloxy)-acetate hydrochloride
Overview
Description
Piperidine derivatives, such as “Ethyl (piperidin-4-yloxy)-acetate hydrochloride”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are diverse and include hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific chemical reactions involving “Ethyl (piperidin-4-yloxy)-acetate hydrochloride” were not found in the available resources.Scientific Research Applications
Crystallization and Structural Analysis : Ethyl acetate, a related compound, was used in the crystallization of desloratadine, a tricyclic antihistamine. This study highlighted the absence of strong hydrogen bonds in the structure, despite containing a secondary NH group (Bhatt & Desiraju, 2006).
Synthesis of Chemical Compounds : Ethyl carbonochloridate, a compound similar to Ethyl (piperidin-4-yloxy)-acetate hydrochloride, was used in synthesizing (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, demonstrating the compound's utility in complex chemical syntheses (Zheng, 2010).
Radiochemistry and PET Imaging : In a study involving the synthesis of a potential radioligand for Dopamine D4 receptors, a precursor similar to Ethyl (piperidin-4-yloxy)-acetate hydrochloride was used. This research contributes to the development of non-invasive assessment tools in neurology (Matarrese et al., 2000).
Molecular Structure Analysis : The study of the molecular structure of (E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate involved a synthesis process using piperidine and ethyl acetate, demonstrating the compound's role in forming hydrogen-bonded dimers (Khan et al., 2013).
Synthesis and Biological Activities : A study synthesized 2,6-diaryl-3-methyl-4-piperidone derivatives using ethyl-methyl ketone, which is related to Ethyl (piperidin-4-yloxy)-acetate hydrochloride, to investigate their biological activities (Rameshkumar et al., 2003).
Antibacterial Activity : A study on acetamide derivatives bearing azinane and 1,3,4-oxadiazole, synthesized using Ethyl piperidin-4-carboxylate, highlighted their potential in antibacterial applications (Iqbal et al., 2017).
Future Directions
properties
IUPAC Name |
ethyl 2-piperidin-4-yloxyacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-2-12-9(11)7-13-8-3-5-10-6-4-8;/h8,10H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKFUEMZJCKRDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60781262 | |
Record name | Ethyl [(piperidin-4-yl)oxy]acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60781262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (piperidin-4-yloxy)-acetate hydrochloride | |
CAS RN |
209112-79-8 | |
Record name | Ethyl [(piperidin-4-yl)oxy]acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60781262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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